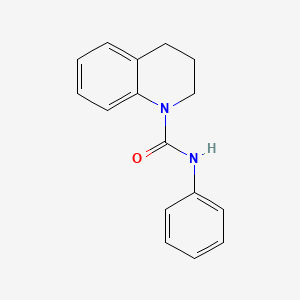
N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide” is a compound with the CAS Number: 349454-54-2 . It has a molecular weight of 252.32 and is a solid in physical form . The IUPAC name for this compound is N-phenyl-3,4-dihydro-1 (2H)-quinolinecarboxamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H16N2O/c19-16 (17-14-9-2-1-3-10-14)18-12-6-8-13-7-4-5-11-15 (13)18/h1-5,7,9-11H,6,8,12H2, (H,17,19) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a melting point of 87 degrees Celsius .科学的研究の応用
Antitumor Activity
Research has shown that derivatives of N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide exhibit significant antitumor activities. These compounds act as minimal DNA-intercalating agents, where their ability to bind by intercalation into the DNA structure correlates with their antitumor efficacy. Specifically, compounds with a phenyl ring positioned to allow coplanar alignment with the quinoline are more effective in intercalating into DNA and demonstrate broad-spectrum antitumor activity in various models, including leukemia and solid tumors (Atwell, Denny, & Baguley, 1988-1989), (Atwell, Denny, & Baguley, 1989).
Synthesis of Novel Compounds
The synthesis of novel derivatives of this compound has been explored for their potential antibacterial, antitubercular, and antimalarial activities. One study described the synthesis of two new series of compounds demonstrating significant activity against pathogenic bacterial strains, Mycobacterium tuberculosis, and Plasmodium falciparum, with some compounds showing excellent antibacterial and good antimalarial activity (Umamatheswari & Sankar, 2017).
Medical Imaging Studies
This compound derivatives have also been investigated for their potential in medical imaging, specifically in positron emission tomography (PET) studies. These compounds, labeled with carbon-11, have been evaluated as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo, showing high specific binding to PBR in various organs and suggesting their utility in PBR imaging with PET (Matarrese et al., 2001).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
While specific future directions for “N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide” are not mentioned in the sources I found, related compounds such as 1,2,3,4-tetrahydroisoquinolines have garnered significant attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel analogs with potent biological activity . Therefore, it’s reasonable to expect that research involving “this compound” could follow a similar path.
作用機序
Target of Action
Tetrahydroquinoline derivatives have been known to interact with various targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s worth noting that tetrahydroquinoline derivatives have been reported to inhibit certain enzymes, leading to changes in cellular processes .
Pharmacokinetics
The study of similar compounds suggests that they may have good bioavailability and distribution profiles .
Result of Action
Tetrahydroquinoline derivatives have been associated with a range of biological activities, suggesting they may have diverse cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide. These factors could include pH, temperature, and the presence of other molecules in the environment .
特性
IUPAC Name |
N-phenyl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(17-14-9-2-1-3-10-14)18-12-6-8-13-7-4-5-11-15(13)18/h1-5,7,9-11H,6,8,12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYDFGCDLFMFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2945850.png)
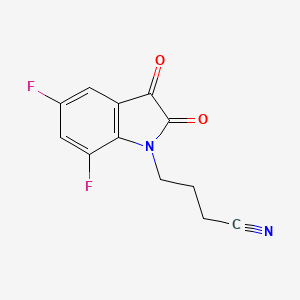
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2945852.png)
![N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2945855.png)
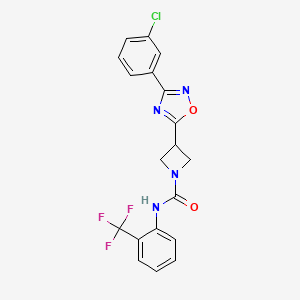
![7-(tert-butyl)-3-(2,5-dimethylbenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2945858.png)
![2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate](/img/structure/B2945859.png)
![2-[[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2945861.png)

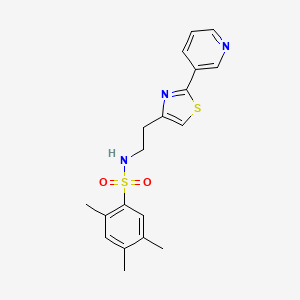
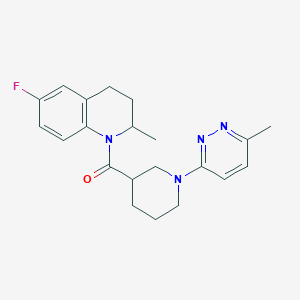
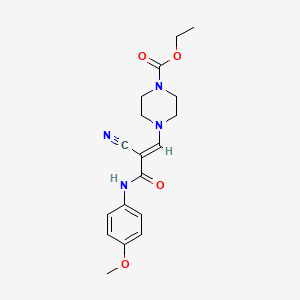

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2945872.png)
